molecular formula C19H22O2 B11088029 Benzoic acid, 3-(1,3-dodecadiynyl)- CAS No. 186966-83-6

Benzoic acid, 3-(1,3-dodecadiynyl)-

Cat. No.: B11088029
CAS No.: 186966-83-6
M. Wt: 282.4 g/mol
InChI Key: XWFNJAKOIGKFPQ-UHFFFAOYSA-N
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Description

3-(dodeca-1,3-diyn-1-yl)benzoic acid is an organic compound with the molecular formula C19H22O2. It features a benzoic acid moiety substituted at the third position with a dodeca-1,3-diyn-1-yl group. This compound is notable for its unique structure, which includes both aromatic and alkyne functionalities, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dodeca-1,3-diyn-1-yl)benzoic acid typically involves the coupling of a benzoic acid derivative with a dodeca-1,3-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with a terminal alkyne in the presence of a copper co-catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is typically carried out under an inert atmosphere .

Industrial Production Methods

This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(dodeca-1,3-diyn-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(dodeca-1,3-diyn-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(dodeca-1,3-diyn-1-yl)benzoic acid in biological systems is not fully understood. its effects are likely mediated through interactions with cellular components, such as enzymes or receptors, that recognize its unique structural features. The conjugated alkyne system may allow it to participate in electron transfer reactions or form covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-dodecadiynyl)benzoic acid: Similar structure but different substitution pattern.

    3,5-di(1H-imidazol-1-yl)benzoic acid: Contains imidazole groups instead of alkynes.

    3,5-di(benzoimidazol-1-yl)benzoic acid: Contains benzoimidazole groups instead of alkynes.

Uniqueness

3-(dodeca-1,3-diyn-1-yl)benzoic acid is unique due to its combination of an aromatic ring and a conjugated alkyne system. This structural feature imparts distinct electronic properties, making it valuable for applications in materials science and as a potential pharmacophore in drug discovery .

Properties

CAS No.

186966-83-6

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

3-dodeca-1,3-diynylbenzoic acid

InChI

InChI=1S/C19H22O2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)19(20)21/h12,14-16H,2-8H2,1H3,(H,20,21)

InChI Key

XWFNJAKOIGKFPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC#CC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

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